tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate
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Overview
Description
This compound is likely to be an organic molecule given the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “tert-Butyl” part refers to a tert-butyl group, which is a branched alkyl group with the formula -C(CH3)3. The “(2R,3R)-1,3-dihydroxybutan-2-yl” part suggests that it contains a butane backbone with hydroxyl (-OH) groups at the 1st and 3rd positions .
Chemical Reactions Analysis
The compound, like other carbamates, might undergo hydrolysis under acidic or basic conditions to yield alcohol and an isocyanate, which can further hydrolyze to an amine and carbon dioxide .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound .Scientific Research Applications
Synthesis of Natural Products and Pharmaceuticals
- Natural Product Jaspine B Synthesis : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is a key intermediate in synthesizing jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines. This synthesis involves multiple steps starting from L-Serine (Tang et al., 2014).
- Protected β-d-2-deoxyribosylamine Analogues : This compound serves as an important intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleotide analog synthesis (Ober et al., 2004).
Material Science and Polymer Chemistry
- Copolymer Synthesis for Biocompatible Materials : (S)-3,4-Dihydroxybutyric acid, a derivative, is used in producing biocompatible polymers via copolymerization with carbon dioxide, highlighting its application in environmentally friendly polymer chemistry (Tsai et al., 2016).
Molecular and Crystal Structure Studies
- Crystal Structure Investigations : The compound has been studied for its molecular and crystal structures, providing insights into its properties in solid-state chemistry. This includes studies on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate (Baillargeon et al., 2017).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The mode of action of N-boc-l-threoninol is not directly stated in the available resources. The tert-butyl group, which is part of this compound, is known for its unique reactivity pattern. This reactivity is utilized in various chemical transformations .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCVLSBSJEPCJ-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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